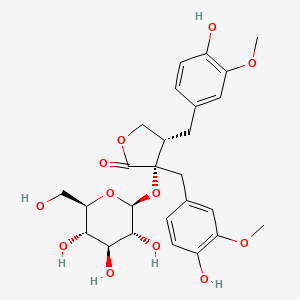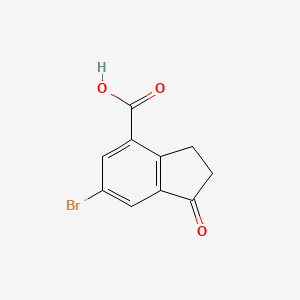
6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid
概要
説明
6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid is an organic compound with a molecular formula of C10H7BrO3 This compound is characterized by the presence of a bromine atom, a ketone group, and a carboxylic acid group attached to an indene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid typically involves the bromination of 1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the indene ring. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate level to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives such as acid chlorides or esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the bromine atom under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or diethyl ether.
Oxidation: Oxidizing agents such as thionyl chloride or oxalyl chloride in the presence of a base like pyridine.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of 6-bromo-1-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid.
Oxidation: Formation of 6-bromo-1-oxo-2,3-dihydro-1H-indene-4-carbonyl chloride or corresponding esters.
科学的研究の応用
6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as light-emitting diodes (LEDs) and organic semiconductors.
Organic Synthesis:
作用機序
The mechanism of action of 6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The bromine atom and the carboxylic acid group play crucial roles in binding to the target molecules, influencing the compound’s potency and selectivity.
類似化合物との比較
Similar Compounds
1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and applications.
6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carbonitrile: Contains a nitrile group instead of a carboxylic acid group, leading to different chemical properties and uses.
6-Bromo-2,3-dihydro-1H-indene-4-carboxylic acid:
Uniqueness
6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group on the indene ring. This combination of functional groups provides a versatile platform for further chemical modifications and enhances its utility in various research and industrial applications.
特性
IUPAC Name |
6-bromo-1-oxo-2,3-dihydroindene-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3/c11-5-3-7-6(1-2-9(7)12)8(4-5)10(13)14/h3-4H,1-2H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDIHMHLTYUHPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC(=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10739995 | |
| Record name | 6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10739995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866848-85-3 | |
| Record name | 6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10739995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




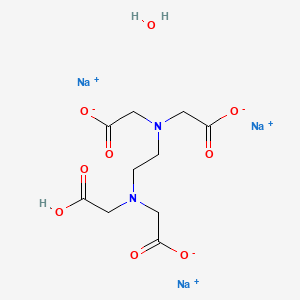
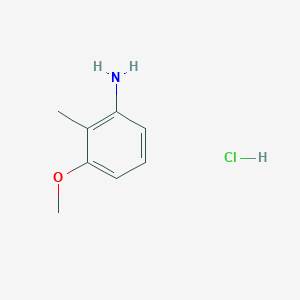

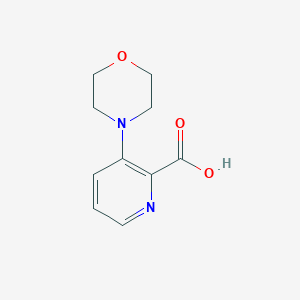
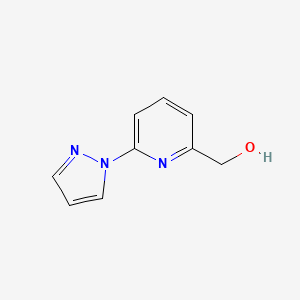


![2-(Chloromethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B3030039.png)
![Thiazolo[5,4-b]pyridine, 5-bromo-](/img/structure/B3030041.png)
